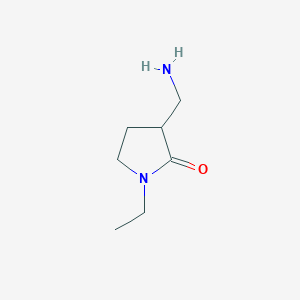

3-(Aminomethyl)-1-ethylpyrrolidin-2-one

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic investigation of pyrrolidinone derivatives reveals fundamental insights into the stereochemical arrangement and conformational preferences of these heterocyclic systems. Analysis of related pyrrolidinone structures demonstrates that the five-membered lactam ring typically adopts a puckered conformation, with specific torsion angles that influence the spatial orientation of substituents. In the case of structurally similar compounds, crystallographic data indicates that the pyrrolidine ring exhibits a twisted conformation about the central carbon-carbon bond, with torsion angles ranging from 32 to 40 degrees.

The stereochemical configuration of aminomethyl-substituted pyrrolidinones involves critical considerations regarding the positioning of functional groups relative to the ring plane. Comparative crystallographic studies of related derivatives show that substituents can occupy either equatorial or axial positions depending on their size and electronic properties. The nitrogen-bound ethyl group in such systems typically adopts an equatorial position, while other substituents may preferentially occupy axial orientations to minimize steric interactions.

Crystallographic analysis reveals that these compounds often form supramolecular assemblies through weak intermolecular interactions. The formation of double-layer structures has been observed, stabilized by methyl and methylene carbon-hydrogen to oxygen carbonyl interactions involving all carbonyl oxygen atoms. These structural arrangements demonstrate the propensity for pyrrolidinone derivatives to engage in hydrogen bonding networks that influence their solid-state properties and stability.

The chirality centers present in aminomethyl-pyrrolidinone derivatives contribute significantly to their stereochemical complexity. Crystallographic studies indicate that centrosymmetric unit cells contain equal numbers of each enantiomer, highlighting the racemic nature of these compounds in their crystalline state. The specific configuration at each stereogenic center, whether designated as rectus or sinister, directly impacts the overall three-dimensional architecture and subsequent physical properties of the molecule.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of aminomethyl-pyrrolidinone derivatives provides comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating molecular connectivity and stereochemical relationships within these heterocyclic systems. Proton nuclear magnetic resonance analysis of related pyrrolidinone compounds reveals characteristic resonance patterns that enable definitive structural assignment.

The nuclear magnetic resonance spectrum of structurally related compounds demonstrates specific correlation patterns that facilitate complete structural elucidation. The amide proton typically appears as a distinctive signal in the weak field region around 10.39 parts per million, providing a crucial reference point for subsequent assignments. Correlation spectroscopy techniques reveal connectivity patterns between neighboring protons, enabling systematic identification of all proton signals within the pyrrolidine nucleus.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of aminomethyl-pyrrolidinone structures. For related compounds with molecular formula of carbon seven hydrogen fourteen nitrogen two oxygen, the molecular ion peak appears at mass-to-charge ratio 142. The fragmentation pattern typically includes loss of ethyl groups and aminomethyl substituents, generating characteristic fragment ions that support structural identification.

| Analytical Technique | Key Spectroscopic Features | Molecular Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Amide proton at 10.39 ppm | Hydrogen connectivity patterns |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon signals | Carbon framework elucidation |

| Mass Spectrometry | Molecular ion at m/z 142 | Molecular weight confirmation |

| Infrared Spectroscopy | Carbonyl stretch frequencies | Functional group identification |

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the pyrrolidinone framework. The carbonyl stretching frequency of the lactam ring typically appears in the characteristic region between 1600 and 1700 wavenumbers, providing definitive evidence for the pyrrolidin-2-one structure. Additional absorption bands corresponding to carbon-hydrogen stretching vibrations and nitrogen-hydrogen deformation modes contribute to the complete spectroscopic fingerprint of these compounds.

The integration of multiple spectroscopic techniques enables comprehensive structural characterization and stereochemical assignment. The combination of nuclear magnetic resonance correlation experiments with mass spectrometric fragmentation patterns provides unambiguous evidence for the proposed molecular structure and substitution pattern. This multi-technique approach ensures accurate structural determination and facilitates subsequent synthetic and analytical investigations.

Comparative Analysis with Related Pyrrolidinone Derivatives

The comparative structural analysis of aminomethyl-pyrrolidinone derivatives reveals systematic trends in molecular architecture and conformational preferences across this class of heterocyclic compounds. Examination of closely related structures demonstrates how substituent positioning influences overall molecular geometry and intermolecular interactions. The compound 4-(aminomethyl)-1-ethylpyrrolidin-2-one serves as a structural analog that enables direct comparison of positional isomeric effects.

Structural comparison between different positional isomers reveals significant differences in molecular properties and conformational behavior. The 4-aminomethyl derivative exhibits a molecular weight of 142.20 grams per mole with the molecular formula carbon seven hydrogen fourteen nitrogen two oxygen. In contrast, the 3-aminomethyl positional isomer would be expected to display altered steric interactions and hydrogen bonding capabilities due to the different spatial arrangement of the aminomethyl substituent relative to the lactam carbonyl group.

The stereochemical considerations become particularly important when comparing enantiomeric forms of these pyrrolidinone derivatives. Studies of both sinister and rectus enantiomers demonstrate that optical activity and biological properties can vary significantly between stereoisomers. The specific optical rotation values and enantiomeric purity measurements provide quantitative measures for distinguishing between different stereochemical forms and assessing their relative abundance in synthetic preparations.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 3-(Aminomethyl)-1-ethylpyrrolidin-2-one | C₇H₁₄N₂O | 142.20 g/mol | 3-Position aminomethyl substitution |

| 4-(Aminomethyl)-1-ethylpyrrolidin-2-one | C₇H₁₄N₂O | 142.20 g/mol | 4-Position aminomethyl substitution |

| 2-(Aminomethyl)-1-ethylpyrrolidine | C₇H₁₆N₂ | 128.22 g/mol | No carbonyl group present |

The physicochemical properties of related pyrrolidinone derivatives demonstrate how structural modifications influence solubility, stability, and reactivity patterns. Compounds bearing aminomethyl substituents at different positions exhibit varying degrees of hydrophilicity and hydrogen bonding capacity. The presence of both amine and amide functional groups creates opportunities for multiple hydrogen bonding interactions that can significantly impact crystallization behavior and solid-state packing arrangements.

Analysis of synthetic methodologies for related compounds reveals common strategic approaches for constructing the pyrrolidinone framework with aminomethyl substitution. Ring formation through cyclization reactions followed by stereoselective functionalization represents a widely employed synthetic strategy. The industrial preparation methods often involve optimization strategies to maintain stereochemical integrity and minimize racemization during the synthetic sequence.

The biological activity patterns observed for structurally related pyrrolidinone derivatives provide insights into structure-activity relationships within this chemical class. The aminomethyl group serves as a crucial pharmacophore element that enables hydrogen bonding interactions with biological targets. The specific positioning of this substituent relative to the lactam ring influences receptor selectivity and binding affinity, highlighting the importance of precise structural characterization for understanding biological function.

Properties

IUPAC Name |

3-(aminomethyl)-1-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-4-3-6(5-8)7(9)10/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSMMXCAVPLHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Split Method via Crystallization and Purification (CN102442935A)

Overview:

This method emphasizes a cost-effective, high-purity synthesis involving a split crystallization process. It starts with the reaction of N-ethyl-2-aminomethyl pyrrolidine, which is subsequently purified through crystallization and pH adjustment.

- Drip N-ethyl-2-aminomethyl pyrrolidine into a mixed solution of dextrotartaric acid, alcohol, and water.

- Cool the mixture to 0–30°C, stir for 6–24 hours.

- Filter and wash with ethanol to obtain the dextrotartrate salt.

- Adjust the pH of the mother liquor to 9–10 using sodium hydroxide.

- Filter out salts, recover ethanol, and rectify to obtain pure N-ethyl-2-aminomethyl pyrrolidine with >99% purity and yields exceeding 35%.

- Cost-effective due to minimal steps.

- High purity (>99%) confirmed via GC analysis.

- Suitable for industrial scale.

| Step | Reagents | Conditions | Yield | Purity | Remarks |

|---|---|---|---|---|---|

| Crystallization | N-ethyl-2-aminomethyl pyrrolidine, dextrotartaric acid | 0–30°C, 6–24 h | — | >99% | Cost-efficient purification |

Electrochemical Reduction of Nitro-Substituted Precursors (DK142618B)

Overview:

Electrochemical methods provide a route to synthesize the target compound via reduction of nitro precursors, specifically 1-ethyl-2-nitromethylene pyrrolidine.

- Use electrolysis with controlled current (typically 1 A).

- Electrolyte solutions include saturated sodium carbonate and methanol.

- Electrolysis duration ranges from 2 to 2.5 hours at 20–23°C.

- Post-electrolysis, acidify, extract with ether, and distill to obtain the final product.

- Yields of approximately 90% were reported.

- The process involves electrolysis in a divided cell with copper and Hastelloy electrodes.

| Parameter | Conditions | Result | Yield | Remarks |

|---|---|---|---|---|

| Electrolysis | 1 A, 2–2.5 h, 20–23°C | Reduction of nitro precursor | ~90% | Efficient electrochemical route |

Industrial Synthesis Using 4-Hydroxybutyraldehyde (CN105837485A)

Overview:

This method employs a multi-step process starting from inexpensive raw materials, such as 4-hydroxybutyraldehyde, and utilizing annulation reactions under acid or base catalysis.

- React 4-hydroxybutyraldehyde with ethylamine to generate an ortho-substituted pyrrolidine via annulation.

- Followed by reduction to yield the target compound.

- The molar ratio of reactants (e.g., 4-hydroxybutyraldehyde to ethylamine) ranges from 0.8 to 1.5.

- Reaction times span 4–10 hours under acid or base catalysis.

- High yield and purity.

- Suitable for large-scale industrial production.

- Avoids complex purification steps.

- The process simplifies traditional multi-step synthesis.

- It emphasizes cost reduction and process efficiency.

| Step | Reactants | Conditions | Time | Yield | Remarks |

|---|---|---|---|---|---|

| Annulation & reduction | 4-hydroxybutyraldehyde, ethylamine | Acid/base catalysis | 4–10 h | High | Industrial scalability |

Multicomponent Reaction and Computationally Guided Synthesis (PMC, 2022)

Overview:

Recent research explores multicomponent reactions involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline derivatives, leading to heterocyclic compounds related to the target molecule.

- Conduct three-component reactions in ethanol.

- Use computational studies (DFT) to understand reaction pathways.

- Followed by reduction and derivatization steps.

- Yields depend on solvent choice; ethanol enhances yield.

- The mechanism involves enamine formation stabilized by intramolecular hydrogen bonds.

- The approach is promising for synthesis optimization.

| Step | Reagents | Solvent | Time | Yield | Remarks |

|---|---|---|---|---|---|

| Multicomponent | Ethyl 2,4-dioxovalerate, aromatic aldehyde, aniline | Ethanol | Variable | Variable | Mechanism-guided synthesis |

Summary of Key Preparation Methods

| Method | Starting Material | Key Reaction | Catalysts/Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Crystallization & pH Adjustment | N-ethyl-2-aminomethyl pyrrolidine | Crystallization | Acid/base, cooling | >99% purity | Cost-effective, scalable |

| Electrochemical Reduction | Nitro precursor | Electrolysis | Controlled current | ~90% | Environmentally friendly |

| Industrial Annulation | 4-hydroxybutyraldehyde | Annulation + reduction | Acid/base catalysis | High | Industrial scale, cost-efficient |

| Multicomponent Reaction | Ethyl 2,4-dioxovalerate | Multi-step | Ethanol, computationally optimized | Variable | High yield, mechanistic insight |

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The Mannich reaction, as mentioned earlier, involves formaldehyde and a primary or secondary amine. Other reactions may involve reagents such as bromine for halogenation or palladium catalysts for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(Aminomethyl)-1-ethylpyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It may be explored for its potential therapeutic properties, including its use in drug development.

Industry: It can be used in the production of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Aminomethyl)-1-ethylpyrrolidin-2-one with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and toxicity profiles.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

- Lactam vs. Pyridine Backbone: Unlike 3-(aminomethyl)pyridine, which has an aromatic pyridine ring, 3-(Aminomethyl)-1-ethylpyrrolidin-2-one features a saturated pyrrolidinone lactam.

- Substituent Effects: The 1-ethyl group in the target compound may enhance lipophilicity compared to 1-hydroxy or 1-amino substituents in analogs like 3-amino-1-hydroxy-pyrrolidin-2-one and 1-aminopyrrolidin-2-one hydrochloride . This property could influence membrane permeability in drug design.

- Comparison with Pregabalin: Pregabalin shares the 3-aminomethyl motif but incorporates a carboxylic acid group and methyl branch, enabling its role as a gabapentinoid anticonvulsant. The lactam structure of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one lacks this acidic moiety, suggesting divergent pharmacological pathways .

Physicochemical Properties

- Melting Points: 1-Aminopyrrolidin-2-one hydrochloride has a high melting point (227°C) due to ionic interactions from the hydrochloride salt . In contrast, the ethyl substituent in 3-(Aminomethyl)-1-ethylpyrrolidin-2-one likely reduces crystallinity, though experimental data are lacking.

- Solubility: The lactam ring and aminomethyl group may confer moderate water solubility, intermediate between the hydrophilic 3-amino-1-hydroxy-pyrrolidin-2-one and the lipophilic pregabalin .

Notes and Limitations

Data Gaps: Direct experimental data on 3-(Aminomethyl)-1-ethylpyrrolidin-2-one are absent in the provided evidence. Comparisons rely on structural analogs and extrapolation.

Safety Considerations: While 3-(aminomethyl)pyridine is hazardous, the ethyl-substituted lactam may exhibit different toxicity due to reduced reactivity. Further testing is recommended.

Research Potential: The compound’s structural uniqueness positions it as a candidate for exploring new bioactive molecules, particularly in neuropharmacology .

Biological Activity

3-(Aminomethyl)-1-ethylpyrrolidin-2-one, also known by its chemical structure and CAS number (1543181-01-6), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one features a pyrrolidine ring with an ethyl group and an aminomethyl substituent. This configuration is significant in determining the compound's biological activity.

Chemical Formula

- Molecular Formula : C₇H₁₄N₂O

- Molecular Weight : 142.20 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pKa | Not available |

The biological activity of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and reward pathways.

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies suggest that this compound may have procognitive effects, potentially reversing cognitive deficits induced by other substances .

- Antidepressant Activity : The modulation of serotonin receptors indicates potential antidepressant properties, although further research is necessary to confirm these effects.

- Neuroprotective Effects : Some studies have indicated that the compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Study on Cognitive Effects

A recent study investigated the effects of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one on cognitive performance in animal models. The results showed significant improvements in memory retention and learning capabilities when administered at specific dosages .

Neuropharmacological Research

Research published in reputable journals highlights the compound's potential as a novel therapeutic agent for treating cognitive disorders. The findings suggest that it may enhance synaptic plasticity, a crucial factor in learning and memory processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one, it is helpful to compare it with similar compounds in terms of biological activity:

| Compound | Mechanism of Action | Notable Effects |

|---|---|---|

| 4'-Methyl-N,N-dimethyltryptamine | Serotonin receptor agonist | Antidepressant effects |

| Mephedrone | Dopamine reuptake inhibitor | Stimulant effects |

| 1-(4-Bromo-3-fluorophenyl)ethanamine | Mixed serotonin-dopamine activity | Anxiolytic and antidepressant effects |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(Aminomethyl)-1-ethylpyrrolidin-2-one in laboratory settings?

- Methodological Answer :

- Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coat) and work in a fume hood .

- In case of exposure: Wash skin with water for ≥15 minutes; move to fresh air if inhaled. Consult a physician and provide the SDS .

- Prevent electrostatic discharge and store away from ignition sources .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Use HPLC with ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial methods .

- NMR and FT-IR to confirm functional groups (e.g., aminomethyl, pyrrolidinone ring). Reference CAS 20386-22-5 for analogous compounds .

- Monitor melting point (e.g., 227°C for related derivatives) as a purity indicator .

Q. What environmental precautions are necessary for disposal?

- Methodological Answer :

- Collect spills via vacuuming/sweeping into sealed containers. Avoid environmental release due to unknown ecotoxicity .

- Follow institutional guidelines for hazardous waste disposal, referencing SDS Section 12 for ecological data .

Advanced Research Questions

Q. How can synthetic yield be optimized using modern coupling reagents?

- Methodological Answer :

- Employ EDC·HCl and HOBt in DMF with triethylamine for amide bond formation, as used in analogous pyrrolidinone syntheses (12–15 hr reaction time) .

- Monitor reaction progress via TLC (ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of amine to carbonyl precursor) .

Q. How do in silico predictions compare with in vivo results for neurotropic activity in structurally related compounds?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to neurotransmitter receptors. Compare with in vivo behavioral assays (e.g., forced swim test) .

- Retrospective analysis of 3-(N-R,R'-aminomethyl)quinolin-4-ones shows 72% concordance between computational and experimental neurotropic effects .

Q. What strategies resolve discrepancies in hazard classifications across safety data sheets (SDS)?

- Methodological Answer :

- Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Indagoo). For example, while some SDS report "no known hazards" , others advise strict handling .

- Conduct in-house risk assessments using in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to validate toxicity profiles.

Q. How does stereochemistry influence biological activity in pyrrolidinone derivatives?

- Methodological Answer :

- Compare enantiomers (e.g., (R)- vs. (S)-configurations) via chiral HPLC to assess purity. For example, (S)-enantiomers of pyridine-pyrrolidinone hybrids show enhanced receptor selectivity .

- Validate activity differences using radioligand binding assays (e.g., dopamine D2 receptor) .

Q. What statistical methods are recommended for analyzing contradictory pharmacological data?

- Methodological Answer :

- Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental rigor.

- Use Bland-Altman plots to assess agreement between in vitro and in vivo efficacy metrics (e.g., IC50 vs. ED50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.